Cotinine

概要

説明

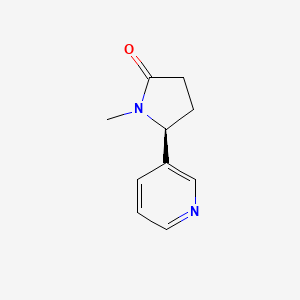

コチニンは、タバコに含まれるアルカロイドであり、ニコチンの主要な代謝産物です。タバコの煙への曝露のバイオマーカーとして広く使用されています。コチニンは、化学式C10H12N2O、分子量176.219 g/molを持っています。 コチニンは、人体における比較的長い半減期で知られており、喫煙の活性と受動喫煙の両方の貴重な指標となっています .

準備方法

合成経路と反応条件: コチニンは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、ニコチンを酸化することです。 反応は通常、制御された温度とpH条件下で、水性または有機溶媒中で行われます .

工業的製造方法: コチニンの工業的製造は、通常、タバコの葉から化合物を抽出および精製することを含みます。プロセスには、純粋なコチニンを得るための溶媒抽出、ろ過、結晶化などの手順が含まれます。 液体クロマトグラフィータンデム質量分析法(LC-MS/MS)などの高度な技術は、定量化と品質管理に使用されます .

3. 化学反応の分析

反応の種類: コチニンは、さまざまな化学反応を起こします。これらには以下が含まれます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素ガス、炭素上のパラジウム。

溶媒: 水、エタノール、アセトン。

主要な生成物:

3-ヒドロキシコチニン: 酸化によって形成されます。

ニコチン: 還元によって形成されます。

4. 科学研究における用途

コチニンは、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions: Cotinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 3-hydroxythis compound, a major metabolite in the human body.

Reduction: Under specific conditions, this compound can be reduced to form nicotine.

Substitution: this compound can participate in substitution reactions, particularly involving its pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, palladium on carbon.

Solvents: Water, ethanol, acetone.

Major Products:

3-Hydroxythis compound: Formed through oxidation.

Nicotine: Formed through reduction.

科学的研究の応用

Neuroactive Effects

Cotinine exhibits significant neuroactive properties, influencing various neurotransmitter systems. Research indicates that this compound can cross the blood-brain barrier and interact with nicotinic acetylcholine receptors (nAChRs) as well as non-nAChRs in the nervous system. These interactions can lead to several behavioral and physiological effects:

- Cognitive Enhancement : Studies have shown that this compound may improve memory and cognitive functions. For instance, Echeverria et al. (2011) demonstrated that this compound administration in a mouse model of Alzheimer's disease prevented memory loss and reduced amyloid plaque burden, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Mood Regulation : this compound has been linked to alleviating symptoms of depression. Research indicates that it enhances synaptic activity in brain regions associated with mood regulation, which may help in treating conditions like post-traumatic stress disorder (PTSD) and depression .

Cardiovascular and Endocrine Effects

This compound's effects extend to the cardiovascular and endocrine systems:

- Cardiovascular Health : Some studies suggest that this compound may have protective cardiovascular effects, potentially reducing the risk of heart disease associated with smoking .

- Endocrine Modulation : this compound has been observed to influence hormone levels and metabolic processes, indicating its role in endocrine system regulation .

Immune System Interaction

This compound also appears to modulate immune responses. Research has indicated that it may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .

Neurodegenerative Diseases

This compound's ability to enhance cognitive function positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanisms include:

- Reduction of Amyloid Plaques : this compound has been shown to decrease amyloid plaque formation in animal models of Alzheimer's disease, which is crucial for slowing disease progression .

- Neuroprotection : By enhancing synaptic plasticity and connectivity in the brain, this compound may offer neuroprotective benefits against cognitive decline .

Psychiatric Disorders

The potential of this compound in managing psychiatric disorders is supported by various studies:

- Depression and Anxiety : this compound's influence on neurotransmitter systems suggests it could serve as an adjunctive treatment for depression and anxiety disorders. Animal studies have demonstrated improved outcomes in memory tests and reduced stress responses following this compound administration .

- Post-Traumatic Stress Disorder : Given its effects on mood regulation and cognitive function, this compound may help mitigate symptoms associated with PTSD, providing a new avenue for treatment .

Smoking Cessation Support

Interestingly, this compound may also play a role in smoking cessation efforts:

- Self-Medication Hypothesis : Individuals with mental health issues often smoke as a form of self-medication. Understanding this compound's beneficial effects could lead to new strategies for helping these individuals quit smoking while managing their psychiatric symptoms effectively .

Case Study 1: Cognitive Function Improvement in Alzheimer's Model

In a study conducted by Echeverria et al. (2011), Tg6799 mice treated with this compound showed significant improvements in working memory tasks compared to control groups. The treatment reduced amyloid plaque burden by 50%, demonstrating this compound's potential as a therapeutic agent against Alzheimer's disease.

Case Study 2: Depression Alleviation in PTSD Models

Research at the Bay Pines VA Medical Center indicated that this compound administration led to improved memory performance and decreased depressive symptoms in mice subjected to stress protocols. The results suggest that this compound could be beneficial for veterans suffering from PTSD-related cognitive impairments .

作用機序

コチニンは、主にニコチン性アセチルコリン受容体(nAChRs)との相互作用を通じてその効果を発揮します。それはこれらの受容体に結合し、それらを活性化および脱感作しますが、ニコチンと比較してはるかに低い効力を持っています。コチニンは、記憶、認知、および感情的な反応を促進することが示されています。 それはまた、抗うつ薬として作用し、疾患およびストレス誘発性機能不全に関連する認知障害を軽減します .

6. 類似の化合物との比較

コチニンは、しばしばニコチンの他の代謝産物と比較されます。これらには以下が含まれます。

ニコチン: タバコ中の主要なアルカロイドであり、その依存性とnAChRsの活性化における高い効力で知られています.

ノルニコチン: ニコチンの別の代謝産物であり、ニコチンと類似していますが、効力は低いです.

3-ヒドロキシコチニン: コチニンの酸化から形成される主要な代謝産物であり、ニコチン曝露のバイオマーカーとして使用されます.

コチニンの独自性: コチニンの比較的長い半減期とnAChRsの活性化における低い効力は、ニコチン曝露とその影響を研究するための貴重なバイオマーカーとなっています。 さまざまな神経および精神疾患の治療における潜在的な治療用途は、その独自性をさらに強調しています .

類似化合物との比較

Cotinine is often compared with other nicotine metabolites such as:

Nornicotine: Another metabolite of nicotine, with similar but less potent effects compared to nicotine.

3-Hydroxythis compound: A major metabolite formed from the oxidation of this compound, used as a biomarker for nicotine exposure.

Uniqueness of this compound: this compound’s relatively long half-life and lower potency in activating nAChRs make it a valuable biomarker for studying nicotine exposure and its effects. Its potential therapeutic applications in treating various neurological and psychiatric conditions further highlight its uniqueness .

生物活性

Cotinine, the primary metabolite of nicotine, has garnered significant attention due to its pharmacological properties and biological activities. This article provides a comprehensive overview of this compound's biological activity, including its effects on the central nervous system, its potential therapeutic applications, and its role as a biomarker for tobacco exposure.

Pharmacokinetics and Distribution

This compound is known to penetrate the blood-brain barrier (BBB), with studies indicating significant accumulation in the brain following administration. For instance, research shows that this compound reaches peak levels in the brain within 20-60 minutes after subcutaneous administration, with a half-life ranging from 20-30 minutes in mice to approximately 350 minutes in rats . The influx rate of this compound through the BBB is estimated to be about 0.5-0.7 ng per second per gram of brain tissue, which is notably higher than that of nicotine .

Biological Activity

1. Nicotinic Acetylcholine Receptor Binding:

This compound exhibits nicotine-like activity but with lower potency. It binds to nicotinic acetylcholine receptors (nAChRs), demonstrating varying affinities depending on the tissue type. For example, in bovine chromaffin cells, this compound showed significantly lower affinity compared to nicotine, indicating that while it can activate these receptors, its effects are less pronounced .

2. Effects on Locomotor Activity:

Studies have indicated that this compound can influence locomotor activity. Low doses have been associated with reduced locomotion in experimental models, suggesting potential impacts on motor function and behavior .

3. Therapeutic Potential:

Recent findings suggest that this compound may offer therapeutic benefits beyond its role as a nicotine metabolite. For instance, this compound has been linked to improvements in psychiatric symptoms and cognitive functions. In animal models of Alzheimer's disease, this compound treatment resulted in decreased amyloid plaque load and enhanced cognitive performance . This positions this compound as a potential candidate for further research into neuroprotective therapies.

Case Study: this compound and Lung Cancer Risk

A nested case-control study examined the relationship between serum this compound levels and lung cancer risk among smokers. Results indicated that higher serum this compound levels were significantly associated with an increased odds ratio (OR) for lung cancer, reinforcing the notion that this compound serves as an effective biomarker for assessing tobacco-related health risks .

Table: Summary of this compound's Biological Effects

Q & A

Basic Research Questions

Q. How is cotinine validated as a biomarker for tobacco smoke exposure in epidemiological studies?

this compound is validated using criteria established by Benowitz: (1) specificity to tobacco smoke (minimal confounding sources), (2) detectability via sensitive methods like gas-liquid chromatography , (3) consistent emission across tobacco products, and (4) correlation with toxicant intake. Analytical validation includes comparing this compound levels in serum, urine, or dried blood spots against self-reported exposure, adjusting for creatinine to account for urine dilution .

Q. What methodological considerations are critical when measuring this compound in pediatric populations?

Pediatric studies require non-invasive sampling (e.g., urine or saliva) and age-adjusted cutoffs for environmental tobacco smoke (ETS) exposure. For example, urinary this compound thresholds ≤2.14 ng/mL may indicate passive exposure . Studies must control for secondhand smoke (SHS) sources, including household tobacco use and emerging products like heated tobacco (HTP) .

Q. How do researchers address variability in urine concentration when quantifying urinary this compound?

Creatinine adjustment is standard to normalize for urine dilution. Protocols recommend using commercial creatinine assay kits with rigorous quality control (e.g., linearity checks and inter-assay precision ≤10%) . Studies like NHANES III apply creatinine-corrected this compound to classify exposure levels .

Q. What are the advantages and limitations of using serum versus urinary this compound in large cohort studies?

Serum this compound provides direct systemic exposure measurement but requires venipuncture, limiting feasibility in children. Urinary this compound is less invasive but necessitates creatinine adjustment. Dried blood spots offer a compromise, enabling stable storage and transport .

Q. How is this compound integrated into randomized controlled trials (RCTs) evaluating smoking cessation interventions?

RCTs use this compound as a primary outcome to objectively measure nicotine reduction. For example, cluster RCTs employ CONSORT guidelines, with urinary this compound assays conducted at baseline and follow-up. Training protocols for self-help groups ensure standardized data collection .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing non-linear relationships between this compound and health outcomes?

Log-linear models are preferred for low-level ETS exposure, where cognitive deficits (e.g., reading/math scores) show steeper declines at this compound levels <1 ng/mL . For skewed data, categorization (e.g., tertiles or clinical cutoffs) is advised over continuous models, with sensitivity analyses using transformed data .

Q. How do researchers reconcile discrepancies in this compound’s reported half-life (15–40 hours) when designing longitudinal studies?

Variability arises from metabolic differences (e.g., CYP2A6 polymorphism) and exposure patterns. Pharmacokinetic models with repeated measures can account for intra-individual variation. Studies like NHANES III use single-timepoint this compound but validate against self-reported smoking duration .

Q. What strategies mitigate confounding when linking this compound to metabolic outcomes like HbA1c?

Multivariable regression adjusts for sociodemographic factors (e.g., poverty, education), lead levels, and iron status (ferritin). This compound ≥3 ng/mL is associated with a 5% HbA1c increase, independent of self-reported smoking . Sensitivity analyses exclude active smokers to isolate ETS effects .

Q. How do biomarker-based studies address misclassification bias compared to self-reported smoking data?

this compound objectively identifies smokers denying tobacco use (e.g., this compound ≥3 ng/mL) and quantifies passive exposure. Studies like NHANES III exclude participants with this compound >15 ng/mL to focus on ETS . Discordance analyses compare biomarker vs. questionnaire data to refine exposure categories .

Q. What analytical frameworks are used to assess low-dose this compound effects in sensitive populations (e.g., pregnant women)?

Prenatal studies use dried blood spots with high-sensitivity assays (detection limits ≤0.1 ng/mL). Nonlinear mixed-effects models evaluate dose-response relationships, while counterbalanced designs control for time-dependent confounders. Ethical protocols ensure sample integrity during transport (e.g., dry ice shipping) .

特性

IUPAC Name |

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047576 | |

| Record name | Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-211 °C at 6 mm Hg | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The nicotine metabolite cotinine is an abundant long-lived bio-active compound that may contribute to the overall physiological effects of tobacco use. Although its mechanism of action in the central nervous system has not been extensively investigated, cotinine is known to evoke dopamine release in the nigrostriatal pathway through an interaction at nicotinic receptors (nAChRs). Because considerable evidence now demonstrates the presence of multiple nAChRs in the striatum, the present experiments were done to determine the subtypes through which cotinine exerts its effects in monkeys, a species that expresses similar densities of striatal alpha4beta2* (nAChR containing the alpha4 and beta2 subunits, but not alpha3 or alpha6) and alpha3/alpha6beta2* (nAChR composed of the alpha3 or alpha6 subunits and beta2) nAChRs. Competition binding studies showed that cotinine interacts with both alpha4beta2* and alpha3/alpha6beta2* nAChR subtypes in the caudate, with cotinine IC(50) values for inhibition of 5-[(125) I]iodo-3-[2(S)-azetinylmethoxy]pyridine-2HCl ([(125)I]A-85380) and (125)I-alpha-conotoxinMII binding in the micromolar range. This interaction at the receptor level is of functional significance because cotinine stimulated both alpha4beta2* and alpha3/alpha6beta2* nAChR [(3)H]dopamine release from caudate synaptosomes. Our results unexpectedly showed that nicotine evokes [(3)H]dopamine release from two alpha3/alpha6beta2* nAChR populations, one of which was sensitive to cotinine and the other was not. This cotinine-insensitive subtype was only present in the medial caudate and was preferentially lost with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigrostriatal damage. In contrast, cotinine and nicotine elicited equivalent levels of alpha4beta2* nAChR-mediated dopamine release. These data demonstrate that cotinine functionally discriminates between two alpha3/alpha6beta2* nAChRs in monkey striatum, with the cotinine-insensitive alpha3/alpha6beta2* nAChR preferentially vulnerable to nigrostriatal damage., Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors., The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion. | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous oil | |

CAS No. |

486-56-6 | |

| Record name | Cotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cotinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。